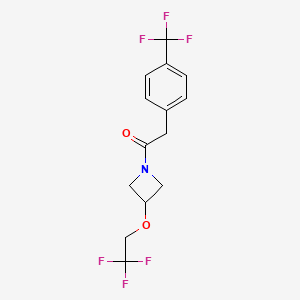
1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H13F6NO2 and its molecular weight is 341.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic molecule notable for its complex structure and potential biological activities. Characterized by the presence of a trifluoroethoxy group and an azetidine ring, this compound has garnered attention in medicinal chemistry due to its unique properties that may influence various biological pathways.
Structural Features
The molecular structure of the compound can be broken down into key functional groups:
- Azetidine Ring : A four-membered nitrogen-containing ring that can participate in nucleophilic substitutions.
- Trifluoroethoxy Group : Enhances lipophilicity and metabolic stability, potentially allowing for better membrane penetration and interaction with biological targets.
- Phenyl Group : Provides additional sites for π-π interactions and hydrogen bonding with biological receptors.
The biological activity of this compound is largely influenced by its structural components:
- Enzyme Modulation : The trifluoroethoxy moiety may enhance interactions with enzymes, potentially modulating their activity. Studies suggest that the compound can influence enzyme kinetics and receptor binding affinities, which could lead to therapeutic applications in various diseases.
- Receptor Interactions : The phenoxy group allows for significant interactions with receptor sites, which may lead to alterations in cellular signaling pathways.
Biological Activity Data
Research findings indicate several biological activities associated with this compound:
| Activity Type | Description | Source |
|---|---|---|
| Enzyme Inhibition | Preliminary studies suggest it may inhibit certain enzymes involved in metabolism. | |
| Receptor Binding | Potential to bind to specific receptors affecting neurotransmitter release. | |
| Antimicrobial Properties | Investigated for activity against bacterial strains; further studies needed. |
Study on Enzyme Interaction
A study investigated the interaction of the compound with carbonyl reductase enzymes. The results indicated that the compound could effectively modulate enzyme activity, leading to increased production of certain metabolites under specific conditions. This suggests potential applications in drug metabolism and synthesis .
Neuroprotective Applications
Another area of research focused on the use of related compounds as neuroprotective agents. The synthesis of neuroprotective derivatives from similar structures indicated that modifications could enhance protective effects against neurodegenerative conditions .
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Lipophilicity : The trifluoroethoxy group significantly increases lipophilicity, which is crucial for bioavailability and interaction with lipid membranes.
- Selectivity : The compound exhibits selectivity towards certain biological targets, indicating potential therapeutic advantages over non-selective agents .
Properties
IUPAC Name |
1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO2/c15-13(16,17)8-23-11-6-21(7-11)12(22)5-9-1-3-10(4-2-9)14(18,19)20/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAKJCRRNUMVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














